4-Bromo-8-chloro-2-methylquinoline
Description
4-Bromo-8-chloro-2-methylquinoline (CAS: 1070879-52-5) is a heterocyclic organic compound featuring a quinoline core substituted with bromine at position 4, chlorine at position 8, and a methyl group at position 2. The quinoline skeleton comprises a fused benzene and pyridine ring, with halogen substituents enhancing reactivity and influencing interactions with biological targets . This compound is primarily utilized in industrial and scientific research, particularly as an intermediate in medicinal chemistry for drug development. Its halogenated structure enables participation in nucleophilic substitutions and coupling reactions, making it valuable in organic synthesis .
Properties
IUPAC Name |
4-bromo-8-chloro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-5-8(11)7-3-2-4-9(12)10(7)13-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFXZBNYUVGOIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653701 | |
| Record name | 4-Bromo-8-chloro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070879-52-5 | |
| Record name | 4-Bromo-8-chloro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-8-chloro-2-methylquinoline can be achieved through various methods. One common approach involves the halogenation of 2-methylquinoline. The process typically includes the following steps:
Bromination: 2-Methylquinoline is treated with bromine in the presence of
Biological Activity
4-Bromo-8-chloro-2-methylquinoline is a halogenated heterocyclic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H7BrClN
- Molecular Weight : 256.53 g/mol
- IUPAC Name : this compound
The compound features a quinoline core with bromine and chlorine substituents, which may influence its biological activity through various mechanisms.
Biological Activity Overview
Research indicates that compounds structurally similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of quinoline possess significant antibacterial properties against various pathogens, including Staphylococcus aureus and Klebsiella pneumoniae .
- Anticancer Potential : Quinoline derivatives are being investigated for their ability to inhibit cancer cell proliferation. For instance, some derivatives have demonstrated cytotoxic effects against different cancer cell lines, including HeLa and A549 cells .
- Antiviral Properties : Certain quinoline compounds have been noted for their antiviral activity, particularly against influenza viruses. The presence of halogen substituents can enhance the lipophilicity and electron-withdrawing properties, potentially improving antiviral efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar quinoline derivatives have been shown to inhibit key enzymes involved in bacterial cell division and cancer cell metabolism.
- DNA Interaction : Some studies suggest that quinoline derivatives can intercalate with DNA, disrupting replication and transcription processes in cancer cells .
- Metal Chelation : Compounds with a quinoline structure often exhibit chelation properties, which can be beneficial in targeting metalloproteins involved in disease processes .
Antimicrobial Activity Study
A study assessed the antibacterial efficacy of various quinoline derivatives, including this compound. The results indicated significant inhibition zones against Pseudomonas aeruginosa and Klebsiella pneumoniae, suggesting that this compound could be a promising candidate for developing new antibiotics .
| Compound | Pathogen | Inhibition Zone (mm) |
|---|---|---|
| Standard Drug | Staphylococcus aureus | 24 |
| This compound | Pseudomonas aeruginosa | 22 |
| This compound | Klebsiella pneumoniae | 25 |
Anticancer Activity Assessment
Another study investigated the cytotoxic effects of various quinoline derivatives on cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics like cisplatin, indicating their potential as effective anticancer agents .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Cisplatin | HeLa | 21.02 |
| This compound Derivative | HeLa | 10.5 |
Comparison with Similar Compounds
Substituent Positioning and Molecular Properties
The table below compares 4-Bromo-8-chloro-2-methylquinoline with five structural analogues, highlighting key differences in substituents, molecular weight, and applications:
Structural and Functional Insights
Halogen vs. Methoxy Substituents: 4-Bromo-8-methoxyquinoline replaces chlorine with a methoxy group at position 7. 4-Bromo-8-chloro-5-methoxy-2-methylquinoline introduces an additional methoxy group at position 5, which may improve solubility and metabolic stability in drug candidates .
Steric and Electronic Effects: The phenyl group in 4-Chloro-8-bromo-2-phenylquinoline introduces steric hindrance at position 2, which could reduce binding efficiency in enzyme pockets compared to the methyl-substituted analogue .
Crystallographic Data: 4-Bromo-8-methoxyquinoline crystallizes in an orthorhombic system (space group P2₁2₁2₁) with unit cell dimensions a = 5.1615 Å, b = 12.1337 Å, c = 14.2436 Å . 8-Bromo-2-methylquinoline exhibits π-π stacking interactions (centroid distance: 3.76 Å), stabilizing its crystal structure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
